molecular formula C20H19ClN2O B12861844 N-[(2R)-butan-2-yl]-1-(2-chlorophenyl)isoquinoline-3-carboxamide

N-[(2R)-butan-2-yl]-1-(2-chlorophenyl)isoquinoline-3-carboxamide

Cat. No.: B12861844
M. Wt: 338.8 g/mol
InChI Key: XXSIYNJKCPZOFQ-CYBMUJFWSA-N
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Description

N-[(2R)-butan-2-yl]-1-(2-chlorophenyl)isoquinoline-3-carboxamide is a chemical compound with the molecular formula C21H21ClN2O. It is a non-polymeric compound that features a chiral center and an isoquinoline core structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2R)-butan-2-yl]-1-(2-chlorophenyl)isoquinoline-3-carboxamide typically involves the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, which involves the condensation of an aromatic aldehyde with an amine in the presence of an acid catalyst.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where the isoquinoline core reacts with a chlorobenzoyl chloride in the presence of a Lewis acid catalyst.

    Attachment of the Butan-2-yl Group:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste .

Chemical Reactions Analysis

Types of Reactions

N-[(2R)-butan-2-yl]-1-(2-chlorophenyl)isoquinoline-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, and other nucleophiles

Major Products Formed

Scientific Research Applications

N-[(2R)-butan-2-yl]-1-(2-chlorophenyl)isoquinoline-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2R)-butan-2-yl]-1-(2-chlorophenyl)isoquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect cellular signaling and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-[(2R)-butan-2-yl]-2-nitrobenzene-1-sulfonamide
  • N-[(2R)-butan-2-yl]-1-(2-chlorophenyl)-N-methylisoquinoline-3-carboxamide

Uniqueness

N-[(2R)-butan-2-yl]-1-(2-chlorophenyl)isoquinoline-3-carboxamide is unique due to its specific structural features, such as the presence of a chiral center and the combination of an isoquinoline core with a chlorophenyl group. These structural elements contribute to its distinct chemical and biological properties, setting it apart from similar compounds .

Properties

Molecular Formula

C20H19ClN2O

Molecular Weight

338.8 g/mol

IUPAC Name

N-[(2R)-butan-2-yl]-1-(2-chlorophenyl)isoquinoline-3-carboxamide

InChI

InChI=1S/C20H19ClN2O/c1-3-13(2)22-20(24)18-12-14-8-4-5-9-15(14)19(23-18)16-10-6-7-11-17(16)21/h4-13H,3H2,1-2H3,(H,22,24)/t13-/m1/s1

InChI Key

XXSIYNJKCPZOFQ-CYBMUJFWSA-N

Isomeric SMILES

CC[C@@H](C)NC(=O)C1=CC2=CC=CC=C2C(=N1)C3=CC=CC=C3Cl

Canonical SMILES

CCC(C)NC(=O)C1=CC2=CC=CC=C2C(=N1)C3=CC=CC=C3Cl

Origin of Product

United States

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